Cas no 1131605-26-9 (6-Bromo-5-chloro-3H-quinazolin-4-one)

6-Bromo-5-chloro-3H-quinazolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 6-?bromo-?5-?chloro-4(3H)?-?Quinazolinone
- 6-bromo-5-chloro-1H-quinazolin-4-one
- SCHEMBL24879037
- AKOS027255548
- 6-BROMO-5-CHLORO-3H-QUINAZOLIN-4-ONE
- CS-0047377
- 6-Bromo-5-chloroquinazolin-4(3H)-one
- AS-39645
- DA-36974
- DTXSID201290367
- 1131605-26-9
- MFCD11865306
- 6-Bromo-5-chloro-4(3H)-quinazolinone
- 6-Bromo-5-chloro-3H-quinazolin-4-one
-
- MDL: MFCD11865306
- Inchi: InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
- InChI Key: DHPBDPHVMCVYET-UHFFFAOYSA-N
- SMILES: C1=C(C(=C2C(=C1)NC=NC2=O)Cl)Br
Computed Properties
- Exact Mass: 257.91955g/mol
- Monoisotopic Mass: 257.91955g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
- XLogP3: 2
6-Bromo-5-chloro-3H-quinazolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B679205-25mg |
6-Bromo-5-chloro-3H-quinazolin-4-one |
1131605-26-9 | 25mg |
$ 185.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D761783-10g |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 95% | 10g |
$575 | 2024-06-06 | |
eNovation Chemicals LLC | D761783-250mg |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 95% | 250mg |
$105 | 2024-06-06 | |
Aaron | AR00HDA5-25g |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 97% | 25g |
$1026.00 | 2025-02-10 | |
eNovation Chemicals LLC | D761783-25g |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 95% | 25g |
$1150 | 2024-06-06 | |
abcr | AB455134-250mg |
6-Bromo-5-chloro-3H-quinazolin-4-one, 90%; . |
1131605-26-9 | 90% | 250mg |
€720.50 | 2025-03-19 | |
Ambeed | A385146-250mg |
6-Bromo-5-chloroquinazolin-4(3H)-one |
1131605-26-9 | 97% | 250mg |
$58.0 | 2024-04-26 | |
Aaron | AR00HDA5-100mg |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 97% | 100mg |
$31.00 | 2025-02-10 | |
Aaron | AR00HDA5-10g |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 97% | 10g |
$513.00 | 2025-02-10 | |
eNovation Chemicals LLC | D761783-5g |
6-Bromo-5-Chloro-3H-Quinazolin-4-One |
1131605-26-9 | 95% | 5g |
$355 | 2025-02-28 |
6-Bromo-5-chloro-3H-quinazolin-4-one Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on 6-Bromo-5-chloro-3H-quinazolin-4-one
6-Bromo-5-chloro-3H-quinazolin-4-one (CAS No. 1131605-26-9): A Comprehensive Overview
6-Bromo-5-chloro-3H-quinazolin-4-one (CAS No. 1131605-26-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments of 6-Bromo-5-chloro-3H-quinazolin-4-one.
The chemical structure of 6-Bromo-5-chloro-3H-quinazolin-4-one is characterized by a quinazoline core with a bromine atom at the 6-position and a chlorine atom at the 5-position. The quinazoline ring system is a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring. The presence of the bromine and chlorine substituents imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacological profile.
The synthesis of 6-Bromo-5-chloro-3H-quinazolin-4-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring. For instance, a typical synthetic route involves the reaction of 2-amino-benzoic acid with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form the intermediate amide. Subsequent cyclization under acidic conditions yields 6-Bromo-5-chloro-3H-quinazolin-4-one. This method is widely used due to its simplicity and high yield.
The biological activities of 6-Bromo-5-chloro-3H-quinazolin-4-one have been extensively investigated in various preclinical studies. One of the most notable applications is its potential as an anticancer agent. Recent studies have shown that this compound exhibits potent cytotoxic activity against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
In addition to its anticancer properties, 6-Bromo-5-chloro-3H-quinazolin-4-one has also been explored for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and hepatitis C virus (HCV). The antiviral mechanism is thought to involve interference with viral entry or replication processes within host cells.
The anti-inflammatory potential of 6-Bromo-5-chloro-3H-quinazolin-4-one has also been investigated. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
To further understand the pharmacological profile of 6-Bromo-5-chloro-3H-quinazolin-4-one, extensive in vitro and in vivo studies have been conducted. In vitro assays have demonstrated that this compound exhibits low cytotoxicity towards normal cells, suggesting a favorable therapeutic window. In vivo studies using animal models have shown that 6-Bromo-5-chloro-3H-quinazolin-4-one can effectively reduce tumor growth and inflammation without significant adverse effects.
The pharmacokinetic properties of 6-Bromo-5-chloro-3H-quinazolin-4-one have also been evaluated. Studies have shown that this compound has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral therapeutic agent. Additionally, efforts are underway to optimize its formulation for improved stability and bioavailability.
In conclusion, 6-Bromo-5-chloro-3H-quiazolinone (CAS No. 1131605–26–9) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development in medicinal chemistry. Its potential applications in cancer therapy, antiviral treatment, and anti-inflammatory therapy highlight its significance in modern drug discovery efforts. As research continues to advance our understanding of this compound's mechanisms of action and pharmacological properties, it holds great promise for addressing unmet medical needs in various therapeutic areas.
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